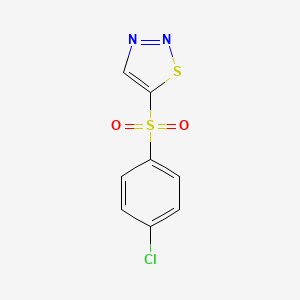

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C8H5ClN2O2S2. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,3-thiadiazole ring, which is further connected to a sulfone group.

Méthodes De Préparation

The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by various amines to yield the final sulfonamide derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride intermediate reacts with different amines in acetonitrile at room temperature in the presence of triethylamine, which acts as an acid scavenger for the liberated hydrochloric acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Major Products: The primary products formed from these reactions are sulfonamide derivatives, which have been shown to possess significant biological activity.

Applications De Recherche Scientifique

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.

Biology: The compound has been studied for its antiviral properties, particularly against the tobacco mosaic virus.

Medicine: Sulfonamide derivatives of this compound have shown potential as antiviral and antifungal agents.

Industry: It is used in the development of new materials and agrochemicals due to its diverse reactivity and biological properties.

Mécanisme D'action

The mechanism of action of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives of this compound have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The incorporation of sulfonamides into the 1,3,4-thiadiazole ring enhances its biological activity, making it effective against certain viruses and fungi .

Comparaison Avec Des Composés Similaires

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone can be compared with other similar compounds, such as:

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound also contains a thiadiazole ring but differs in the position of the chlorine atom and the presence of an amine group.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This intermediate in the synthesis of the sulfone compound has a thiol group instead of a sulfone group.

The uniqueness of this compound lies in its sulfone group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClN2O2S2. It features a 4-chlorophenyl group attached to a 1,2,3-thiadiazole ring , which is further connected to a sulfone group . This unique structure contributes to its reactivity and biological properties.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. A study demonstrated that certain sulfonamide derivatives showed significant inhibition against the Tobacco Mosaic Virus (TMV), with compounds achieving approximately 50% inhibition rates comparable to established antiviral agents like ningnanmycin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A recent investigation into 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that these compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds from this series demonstrated IC50 values as low as 2.32μg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | MCF-7 | 2.32 |

| 4e | HepG2 | 3.13 |

| 4b | HepG2 | 6.51 |

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways. Notably, some derivatives have been shown to inhibit carbonic anhydrase, an enzyme critical in various physiological processes. The inhibition of this enzyme can lead to altered cellular functions and contribute to the compound's therapeutic effects.

Study on Anticancer Compounds

In a study published in Molecules, researchers synthesized new derivatives based on the thiadiazole framework and evaluated their cytotoxicity against cancer cell lines. The results indicated that structural modifications significantly impacted biological activity, leading to enhanced potency in certain compounds .

Antiviral Efficacy Assessment

Another study focused on the antiviral efficacy of synthesized thiadiazole derivatives against TMV. The results highlighted the potential for these compounds to serve as effective agents in agricultural applications for viral disease management in crops .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)sulfonylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFSHOAGNNVHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.